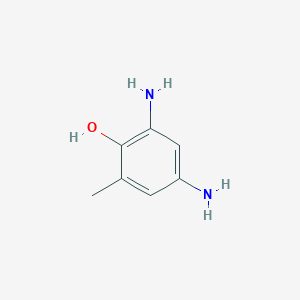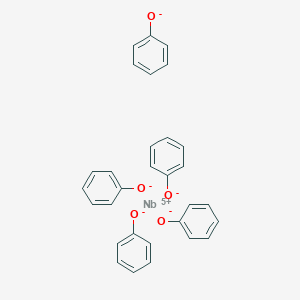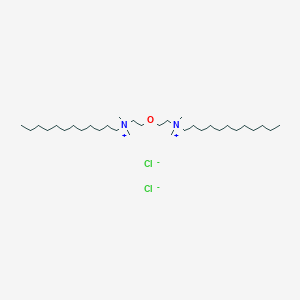
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide is a heterocyclic compound that belongs to the class of thiolane dioxides This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and a phenylsulfanyl group attached to the fourth carbon The chlorine atom is attached to the third carbon of the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-phenylsulfanylthiolane 1,1-dioxide typically involves the reaction of thiolane derivatives with appropriate reagents. One common method involves the reaction of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride with aryl isothiocyanates. This reaction can yield cis-perhydrothieno [3,4-d]imidazole-2-thione 5,5-dioxides or cis-2-aryliminoperhydrothieno 3,4-d] thiazole 5,5-dioxides, depending on the base used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium thiolate or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives with lower oxidation states.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-phenylsulfanylthiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The specific pathways involved depend on the target enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-thioureidothiolane 1,1-dioxide: Similar structure but with a thioureido group instead of a phenylsulfanyl group.
4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxide: Contains a benzo[e][1,2]thiazine ring instead of a thiolane ring.
Tetrahydrothiophene 1-oxide: A simpler structure with a thiophene ring and an oxide group.
Uniqueness
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide is unique due to the presence of both a phenylsulfanyl group and a chlorine atom on the thiolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-phenylsulfanylthiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S2/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPIAKLCXWCJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332802 |
Source


|
| Record name | 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15507-87-6 |
Source


|
| Record name | 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














